1α,2α,3α,4α-Cyclobutanetetrol 1α,2α,3α,4α-Cyclobutanetetrol
Brand Name: Vulcanchem
CAS No.: 14110-40-8
VCID: VC0078232
InChI: InChI=1S/C4H8O4/c5-1-2(6)4(8)3(1)7/h1-8H
SMILES: C1(C(C(C1O)O)O)O
Molecular Formula: C4H8O4
Molecular Weight: 120.1 g/mol

1α,2α,3α,4α-Cyclobutanetetrol

CAS No.: 14110-40-8

Main Products

VCID: VC0078232

Molecular Formula: C4H8O4

Molecular Weight: 120.1 g/mol

1α,2α,3α,4α-Cyclobutanetetrol - 14110-40-8

CAS No. 14110-40-8
Product Name 1α,2α,3α,4α-Cyclobutanetetrol
Molecular Formula C4H8O4
Molecular Weight 120.1 g/mol
IUPAC Name cyclobutane-1,2,3,4-tetrol
Standard InChI InChI=1S/C4H8O4/c5-1-2(6)4(8)3(1)7/h1-8H
Standard InChIKey HXFDFZSGILIIMP-UHFFFAOYSA-N
SMILES C1(C(C(C1O)O)O)O
Canonical SMILES C1(C(C(C1O)O)O)O
Synonyms 1α,2α,3α,4α-Cyclobutanetetrol
PubChem Compound 5246277
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator